molecular formula C32H58NO11P B593997 KOdiA-PC CAS No. 439904-33-3

KOdiA-PC

Cat. No. B593997
M. Wt: 663.8
InChI Key: PEZXEQJZQAVYCZ-NLMPBQEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KOdiA-PC, also known as 1-(Palmitoyl)-2-(5-keto-6-octene-dioyl)phosphatidylcholine, is one of the most potent CD36 ligands of the oxidized low-density lipoprotein (oxLDL) species . It is identified as a phosphatidylcholine species containing fragmented oxidized short-chain fatty acid residues at the sn-2 position .


Synthesis Analysis

KOdiA-PC is synthesized from oxLDL particles, which contain low molecular weight species that are cytotoxic and proatherogenic . It is one of the phosphatidylcholine species that were recently isolated and purified from oxLDL .


Molecular Structure Analysis

The molecular structure of KOdiA-PC is complex. It is a phosphatidylcholine species containing fragmented oxidized short-chain fatty acid residues at the sn-2 position .


Chemical Reactions Analysis

KOdiA-PC is one of the most potent CD36 ligands of the oxLDL species . It confers CD36 scavenger receptor binding affinity to LDL at a frequency of only 2 to 3 KOdiA-PC molecules/LDL particle .


Physical And Chemical Properties Analysis

KOdiA-PC has a molecular weight of 664.00 and a formula of C32H58NO11P . It appears as a liquid and is colorless to light yellow .

Scientific Research Applications

Results and Outcomes

These findings highlight the aging-dependent vulnerability of pulmonary vasculature to elevated Tr-OxPLs, emphasizing the potential therapeutic role of CD36 inhibition in improving pneumonia outcomes in the aging population . 🌟

Results and Outcomes

These findings suggest that KOdiA-PC may hold promise as a therapeutic agent for metabolic disorders, particularly in mitigating insulin resistance and improving glucose regulation . 🌟

Future Directions

There is increasing evidence that oxidized phospholipids like KOdiA-PC play an important role in atherosclerosis . Future research will likely focus on understanding the role of KOdiA-PC and other oxidized phospholipids in atherosclerosis and exploring therapeutic interventions that can inhibit their interaction with vessel wall cells .

properties

IUPAC Name

[(2R)-2-[(E)-7-carboxy-5-oxohept-6-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H58NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-31(37)41-26-29(27-43-45(39,40)42-25-24-33(2,3)4)44-32(38)21-18-19-28(34)22-23-30(35)36/h22-23,29H,5-21,24-27H2,1-4H3,(H-,35,36,39,40)/b23-22+/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZXEQJZQAVYCZ-NLMPBQEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H58NO11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

KOdiA-PC

Citations

For This Compound
203
Citations
MJ Kim, NY Choi, JE Koo, SY Kim, SM Joung… - Inflammation …, 2013 - Springer
… Of the oxPLs, KOdiA-PC contains an α,β-unsaturated … However, TLR4 regulation by KOdiA-PC and its target in the … Our results demonstrated that KOdiA-PC suppressed the expression …
Number of citations: 28 link.springer.com
Y Ke, P Karki, Y Li, K Promnares, CO Zhang… - Cells, 2023 - mdpi.com
… and old mLEC and ameliorated KOdiA-PC-induced vascular leak and lung inflammation in vivo. Finally, CD36 knockout mice showed better resistance to KOdiA-PC-induced lung injury …
Number of citations: 1 www.mdpi.com
S Lee, A Eguchi, K Sakamoto, S Matsumura… - Biomedical …, 2015 - jstage.jst.go.jp
… KOdiA-PC, suggesting a conscious perception of the lipid in the animals. We assessed the involvement and role of CD36 in the KOdiA-PC … ity to perceive KOdiA-PC, suggesting the …
Number of citations: 13 www.jstage.jst.go.jp
X Liao, JC Sluimer, Y Wang, M Subramanian, K Brown… - Cell metabolism, 2012 - cell.com
… or 50 mg/ml of KOdiA-PC plus 0.5 mM thapsigargin (KOdiA-PC + Tg). Double membranes are … Similar data were obtained in macrophages incubated with KOdiA-PC/thapsigargin and in …
Number of citations: 634 www.cell.com
VK Mishra, MN Palgunachari, JS Hudson… - … et Biophysica Acta (BBA …, 2011 - Elsevier
… the binding with KodiA-PC (−3.67 ± 0.13 Kcal/mol). Incorporation of a small amount of KOdiA-PC (5 … of oxidized sn-2 chain of KOdiA-PC. Our results have unambiguously established the …
Number of citations: 15 www.sciencedirect.com
S Tsuzuki, M Yamasaki, Y Kozai… - The journal of …, 2017 - academic.oup.com
… Consistent with our previous results (19), KOdiA-PC but not PAPC inhibited the binding of fl-oxLDL to a synthetic peptide consisting of CD36 150–168 immobilized on a streptavidin-…
Number of citations: 9 academic.oup.com
M Takai, S Tsuzuki, Y Matsuno, Y Kozai… - Bioscience …, 2013 - Taylor & Francis
… AFL-oxLDL binding to the wells pretreated with CD36150{166 was completely inhibited in the presence of KOdiA-PC. C, Analysis of AFL-oxLDL binding to the wells pretreated with …
Number of citations: 12 www.tandfonline.com
EF Craparo, M Cabibbo, A Conigliaro, MM Barreca… - Pharmaceutics, 2021 - mdpi.com
… -octene-dioyl)phosphatidylcholine (KOdia-PC), chosen because it … were characterized in terms of KOdia-PC and Rapa content, … Moreover, the targeting effect of KOdia-PC present on the …
Number of citations: 10 www.mdpi.com
P Karki, CO Zhang, K Promnares, Y Li, Y Ke… - Cellular …, 2023 - Elsevier
… HPAECs were exposed to HKSA alone or in combination with submaximal concentrations of KOdiA-PC, PAZ-PC, PGPC, POVPC (30 μg/ml), PONPC (60 μg/ml) or Lyso-PC (15 μg/ml) …
Number of citations: 3 www.sciencedirect.com
KA Walton, BG Gugiu, M Thomas, RJ Basseri… - Journal of lipid …, 2006 - ASBMB
… 5-Keto-6-octendioic acid ester of 2-phosphatidylcholine (KOdiA-PC) was 500-fold more … inhibitor GW4869 reduces the inhibitory effect of OxPAPC and KOdiA-PC. We also show that cell-…
Number of citations: 63 www.jlr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.